The key feature of the molecule is the central phosphonium cation, P(C6H5)3+, formed by a phosphorus atom bonded to three phenyl rings (C6H5). Attached to the phosphorus atom is a methylene bridge (CH2) which links it to a methoxy group (OCH3) and a silyl group, Si(CH3)3. The silyl group is further connected to an ethylene glycol chain (CH2CH2O) which terminates with a methyl group (CH3). This combination creates the SEM moiety which can be attached to other molecules through the ether oxygen.
2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium chloride is primarily used as a source of the SEM group for protection and deprotection reactions in organic synthesis. Here are some relevant reactions:
This reaction involves the attachment of the SEM group to a hydroxyl group (OH) on a molecule. An example is the protection of a primary alcohol:
ROH + SEM-Cl + NaH → ROSEM + NaCl + H2 (Eq. 1)
In this reaction, NaH deprotonates the alcohol (ROH), making it nucleophilic and able to attack the electrophilic carbon of the SEM group in SEM-Cl. NaCl is formed as a byproduct.
The SEM group can be removed under various conditions, such as treatment with fluoride or acidic conditions. An example is the deprotection of a SEM-protected alcohol:
ROSEM + TBAF → ROH + (CH3)3SiF + (C6H5)3P=O (Eq. 2)
In this reaction, TBAF (tetrabutylammonium fluoride) acts as a fluoride source, which cleaves the Si-O bond in the SEM group, regenerating the alcohol (ROH). (CH3)3SiF and (C6H5)3P=O are formed as byproducts.
The primary application of SEM-Cl lies in organic chemistry as a protecting group for hydroxyl (-OH) functionalities. The SEM group (trimethylsilyl ethoxymethyl) can be selectively attached to alcohols, rendering them inert to various reaction conditions. This allows for selective modification of other functional groups within the molecule. Following the desired transformation, the SEM group can be easily cleaved under mild acidic or basic conditions to regenerate the free hydroxyl group [, ].
SEM-Cl finds use in solid-phase synthesis, a technique for creating complex molecules by stepwise addition of building blocks on a solid support. Here, the SEM group serves as a temporary protecting group for hydroxyl functionalities on solid-phase bound molecules, allowing for selective chemical modifications [].
While less explored compared to its use as a protecting group, research suggests SEM-Cl may have potential applications in other areas:
Due to its lipophilic character (fat-loving), SEM-Cl has been used to modify bioactive molecules to improve their cell penetration and membrane permeability [].
SEM-Cl has been investigated for its ability to functionalize surfaces, potentially leading to applications in sensor development and material design [].
Irritant